5,6-Diphenyl-2,5-dihydro-1,2,4-triazine
Overview
Description
5,6-Diphenyl-2,5-dihydro-1,2,4-triazine is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse biological, pharmacological, and medicinal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diphenyl-2,5-dihydro-1,2,4-triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5,6-Diphenyl-2,5-dihydro-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding triazine oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include triazine oxides, dihydro derivatives, and substituted triazines.
Scientific Research Applications
5,6-Diphenyl-2,5-dihydro-1,2,4-triazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as catalysts and sensors
Mechanism of Action
The mechanism of action of 5,6-Diphenyl-2,5-dihydro-1,2,4-triazine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine: Known for its use as a chelating agent for ferrous iron.
5-Methoxy-5,6-diphenyl-4,5-dihydro-2H-1,2,4-triazine-3-thione:
Uniqueness
5,6-Diphenyl-2,5-dihydro-1,2,4-triazine is unique due to its specific structural features and the range of reactions it can undergo.
Properties
IUPAC Name |
5,6-diphenyl-2,5-dihydro-1,2,4-triazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c1-3-7-12(8-4-1)14-15(18-17-11-16-14)13-9-5-2-6-10-13/h1-11,14H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBHCDUCDCRFSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=NNC=N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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